4-cyclobutyl-N-methylbenzamide
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Overview
Description
4-cyclobutyl-N-methylbenzamide is an organic compound characterized by a benzamide core structure with a cyclobutyl group attached to the fourth position of the benzene ring and a methyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-N-methylbenzamide typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides.
Amide Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-cyclobutyl-N-methylbenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Benzylic alcohols or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-cyclobutyl-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-cyclobutyl-N-methylbenzamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other benzamides
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-cyclobutyl-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO/c1-13-12(14)11-7-5-10(6-8-11)9-3-2-4-9/h5-9H,2-4H2,1H3,(H,13,14) |
InChI Key |
PRTUHLVLBNOXBA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2CCC2 |
Origin of Product |
United States |
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